N-benzyl-4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-13-23-21-19(14-22)24-20(28-21)17-9-11-18(12-10-17)29(26,27)25(2)15-16-7-5-4-6-8-16/h3-12,23H,1,13,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKOQOXRVBXDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC=C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the oxazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The allylamino group is introduced via nucleophilic substitution reactions, while the cyano group is added through cyanation reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmacological Research
N-benzyl-4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has shown potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research indicates that compounds similar to this sulfonamide exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of human breast cancer cells (MCF-7), suggesting its potential in cancer therapy .
Mechanism of Action
The compound may exert its effects through the inhibition of specific enzymes involved in tumor growth or by inducing apoptosis in malignant cells.
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. Compounds with similar structures have been investigated for their antibacterial and antifungal activities.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of related sulfonamides against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth, making them candidates for developing new antibiotics .
Neurological Research
The compound's potential as a neuromodulator has also been explored. It may interact with neurotransmitter systems, which could be beneficial for treating neurological disorders.
Case Study: Muscarinic Receptor Modulation
Research has highlighted the ability of similar compounds to act as muscarinic receptor antagonists. This interaction suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .
Mechanism of Action
The mechanism of action of N-benzyl-4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The oxazole ring and cyano group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Sulfonamide Functionalization : The target compound’s N-benzyl-N-methyl substitution contrasts with azide-bearing sulfonamides (), which prioritize reactivity for click chemistry. The benzyl/methyl groups may enhance membrane permeability compared to polar azides .
Synthesis Complexity: The target compound’s synthesis likely requires precise control over cyclization and substitution steps, similar to protocols for 1,3-oxazol-5(4H)-ones (), but with additional challenges in introducing the propenylamino group .
Biological Activity
N-benzyl-4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a benzene sulfonamide core, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Biological Activity Overview
Research has indicated that compounds containing oxazole and sulfonamide moieties exhibit a range of biological activities. The specific compound has been evaluated for several pharmacological effects:
- Anticancer Activity : Studies have shown that derivatives of oxazole can inhibit the proliferation of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .
- Antimicrobial Properties : Compounds with sulfonamide groups are well-documented for their antibacterial effects. Preliminary assays suggest that this compound may exhibit similar properties, potentially inhibiting bacterial growth through mechanisms involving folate synthesis inhibition .
- Anti-inflammatory Effects : The presence of the oxazole ring in the structure has been linked to anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, which play critical roles in cellular processes including metabolism and gene expression .
- Cell Cycle Arrest : Some studies indicate that oxazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the development of anticancer therapies.
Study 1: Anticancer Activity
A study evaluating a series of oxazole derivatives found that one compound exhibited significant cytotoxicity against a panel of human tumor cell lines with an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) . This suggests that N-benzyl derivatives could be promising candidates for further development in oncology.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antibacterial activity of related sulfonamide compounds. Results indicated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . These findings support the potential use of this compound as an antimicrobial agent.
Data Tables
Q & A
Q. Q1. What synthetic strategies are employed to construct the 1,3-oxazole core in this compound?
The 1,3-oxazole ring is typically synthesized via cyclization reactions. For example, N-acylation of amino acids (e.g., phenylalanine) with acyl chlorides forms acyclic intermediates, which undergo intramolecular cyclization using reagents like POCl₃ or H₂SO₄ to yield 1,3-oxazol-5(4H)-ones. Subsequent functionalization (e.g., alkylation or sulfonylation) introduces substituents at specific positions . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.
Q. Q2. How is the purity and structural identity of this compound confirmed post-synthesis?
Purity is assessed via reversed-phase HPLC, while structural confirmation relies on a combination of:
- NMR spectroscopy (¹H/¹³C) to assign proton and carbon environments, particularly for the oxazole ring and sulfonamide groups.
- FT-IR to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
- Mass spectrometry (MS) for molecular ion verification.
Elemental analysis ensures stoichiometric consistency with the expected formula .
Advanced Synthesis and Optimization
Q. Q3. What methodological challenges arise during the introduction of the sulfonamide moiety, and how are they addressed?
The sulfonamide group’s introduction requires precise control of sulfonation reagents (e.g., chlorosulfonic acid) to avoid over-sulfonation. Competing reactions, such as oxidation of the allylamino group (prop-2-en-1-yl), are mitigated by using inert atmospheres (N₂/Ar) and low temperatures. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound from unreacted intermediates .
Q. Q4. How can reaction yields be improved for the cyano-substituted oxazole intermediate?
Yields are enhanced by:
- Catalyst optimization : Lewis acids (e.g., AlCl₃) promote electrophilic substitution at the oxazole’s 4-position.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyano-group incorporation.
- Stepwise synthesis : Separating oxazole ring formation from subsequent functionalization reduces steric hindrance .
Biological Activity and Mechanistic Studies
Q. Q5. What assays are recommended to evaluate the cytotoxicity of this compound?
The Daphnia magna acute toxicity test is a standardized model for preliminary cytotoxicity screening. For mammalian cells, MTT or ATP-based viability assays are used, with IC₅₀ values calculated from dose-response curves. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) ensure assay validity .
Q. Q6. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?
Discrepancies may arise from differences in metabolic activation, bioavailability, or assay sensitivity. Strategies include:
- Metabolic profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites.
- Pharmacokinetic studies : Measure plasma/tissue concentrations in animal models to correlate exposure with efficacy.
- Orthogonal assays : Validate results using alternative methods (e.g., clonogenic assays vs. flow cytometry) .
Structural and Computational Analysis
Q. Q7. What crystallographic techniques are suitable for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXTL software is ideal. Key steps:
Q. Q8. How can computational modeling predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) identifies potential binding modes to proteins like cyclooxygenase-2 (COX-2), leveraging the sulfonamide’s affinity for Zn²⁺-containing active sites. MD simulations (>100 ns) assess stability of ligand-receptor complexes, with binding free energies calculated via MM-PBSA/GBSA .
Data Interpretation and Reproducibility
Q. Q9. How should researchers address inconsistencies in NMR spectral data across studies?
Q. Q10. What validation protocols ensure reproducibility in synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
